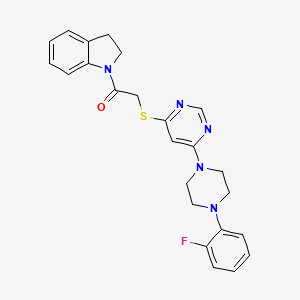

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic small molecule featuring a pyrimidine core substituted with a thioether-linked 2-fluorophenylpiperazine moiety and an indolin-1-yl ethanone group. The pyrimidine-thioether linkage and indolinyl group confer unique electronic and steric properties, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5OS/c25-19-6-2-4-8-21(19)28-11-13-29(14-12-28)22-15-23(27-17-26-22)32-16-24(31)30-10-9-18-5-1-3-7-20(18)30/h1-8,15,17H,9-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVOTDZREZGLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C24H24FN5O3S

- Molecular Weight : 481.5 g/mol

- IUPAC Name : methyl 4-[[2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

This structure features a combination of aromatic and heterocyclic components, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the pyrimidine and indole components may facilitate binding to various enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

- Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors due to the piperazine group.

- Enzymes : Its structural features allow it to potentially inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of indole compounds often display significant anticancer properties. For instance, indole derivatives have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7), ovarian (IGROV-1), and colon (HCT-15) cancers.

| Cell Line | IC50 (µM) | Activity (%) at 100 µM |

|---|---|---|

| HCT-15 | 46.6 | 85% |

| SW620 | 39.7 | 61% |

These results suggest that compounds with similar structural motifs as this compound could exhibit comparable anticancer effects.

Neuropharmacological Activity

Given the presence of the piperazine ring, there is potential for neuropharmacological effects. Compounds containing piperazine have been studied for their roles as anxiolytics and antidepressants. The fluorophenyl substitution may enhance lipophilicity, facilitating blood-brain barrier penetration.

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities systematically. For example:

-

Study on Structure-Activity Relationship (SAR) :

- Researchers synthesized a series of pyrimidine derivatives and assessed their inhibitory effects on human equilibrative nucleoside transporters (ENTs). The findings indicated that modifications on the piperazine and pyrimidine rings significantly impacted the inhibitory potency against ENTs, suggesting that similar modifications could enhance the efficacy of this compound against cancer cells .

- Antitumor Activity Evaluation :

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Equilibrative Nucleoside Transporters (ENTs) :

- Recent studies have highlighted the role of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone as an inhibitor of equilibrative nucleoside transporters, particularly ENT2. This transporter plays a crucial role in nucleotide synthesis and regulation of adenosine function, making it a target for cancer therapy and other diseases related to nucleotide metabolism .

-

Anticancer Activity :

- The compound has shown promise in inhibiting cancer cell proliferation through its action on ENTs. By selectively targeting ENT2, it may provide a therapeutic advantage over existing treatments that predominantly affect ENT1 . The structure-activity relationship studies indicate that modifications to the piperazine and pyrimidine components can enhance efficacy against various cancer cell lines .

-

Potential in Neurological Disorders :

- Given the central nervous system penetration of compounds containing piperazine rings, there is potential for this compound to be explored in the treatment of neurological disorders. The modulation of neurotransmitter systems through ENTs could lead to new therapeutic strategies for conditions such as depression and anxiety .

Structure-Activity Relationship Studies

The effectiveness of This compound has been investigated through various analogs. Structure modifications have been systematically evaluated to determine their impact on biological activity:

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1: Cancer Treatment :

- Case Study 2: Neurological Applications :

- Case Study 3: Targeting ENTs :

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Comparative Insights

Impact of Piperazine Substituents

- However, halogenated substituents in 5a and 5b may improve lipophilicity and membrane permeability .

- Aromatic vs. Heteroaromatic Substituents : MK45 (RTC6) incorporates a pyridine ring with trifluoromethyl and chloro groups, which could enhance metabolic stability compared to the target’s fluorophenyl group .

Linker Chemistry

- Thioether vs. Ether Linkers : The thioether in the target compound may confer greater resistance to oxidative metabolism compared to the ether linkers in 5a, 5b, and 7a. However, ether-linked analogs (e.g., 5f) exhibit higher synthetic yields (88–92%) , suggesting trade-offs between stability and synthetic feasibility.

Heterocyclic Core Modifications

- Pyrimidine vs. Thienopyrimidine: Compound 7a features a thieno[2,3-d]pyrimidine core, which extends π-conjugation and may alter binding affinity compared to the target’s pyrimidine scaffold .

- Indolinyl vs.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodology :

- Multi-step synthesis : Begin with substituted piperazine and pyrimidine precursors. Coupling reactions (e.g., thioether formation between pyrimidin-4-ylthiol and indolin-1-yl ethanone) require anhydrous conditions and catalysts like Pd(PPh₃)₄ or CuI .

- Optimization : Adjust solvent polarity (DMF or THF), temperature (60–100°C), and stoichiometry to maximize yield. Monitor purity via TLC and HPLC .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioether formation | CuI, DMF, 80°C | 65–75 |

| Piperazine coupling | K₂CO₃, THF, reflux | 70–85 |

Q. Which spectroscopic and crystallographic methods confirm the molecular structure?

Methodology :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Use SHELX-97 for structure refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How does the compound interact with neurological or oncological targets?

Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) using HEK-293 cells expressing human receptors .

- Enzyme inhibition : Test PI3Kα inhibition (IC₅₀) via ADP-Glo™ kinase assay. Compare to reference inhibitors like GDC-0941 .

- Computational docking : Use AutoDock Vina to model interactions with active sites (e.g., PI3Kγ PDB: 3L54). Validate with MD simulations .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodology :

- Reproducibility checks : Standardize assay protocols (e.g., cell line authentication, serum-free conditions) .

- Metabolic stability : Compare hepatic microsome half-life (human vs. rodent) to identify species-specific discrepancies .

- Structural analogs : Synthesize derivatives (e.g., replace 2-fluorophenyl with 4-fluorophenyl) to assess SAR trends .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

Methodology :

Q. How is thermal stability assessed, and what are the storage implications?

Methodology :

- DSC/TGA : Analyze decomposition onset temperature (Td > 200°C indicates stability at room temperature) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Recommendations : Store in amber vials under argon at −20°C .

Q. What techniques resolve enantiomers, given its chiral centers?

Methodology :

- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine coupling .

Q. What models are appropriate for preliminary toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.